4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione
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Overview
Description
4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by its unique structure, which includes an imino group, two methoxy groups, an octyl chain, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide, under acidic or basic conditions.
Introduction of the Octyl Chain: The octyl chain can be introduced via alkylation reactions. This step involves the reaction of the quinazoline intermediate with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy groups are introduced through methylation reactions. This can be done by reacting the intermediate with methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Thione Group: The thione group is introduced by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the thione group to a thiol group or other reduced forms.
Substitution: The methoxy groups and the octyl chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized quinazoline compounds.
Scientific Research Applications
4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The imino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy groups and octyl chain can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
4-imino-6,7-dimethoxy-3-alkyl-3,4-dihydro-2(1H)-quinazolinethiones: These compounds have similar structures but with different alkyl chains.
4-imino-6,7-dimethoxy-3-aryl-3,4-dihydro-2(1H)-quinazolinethiones: These compounds have aryl groups instead of alkyl chains.
4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethiones: These compounds lack the octyl chain but have similar core structures.
Uniqueness
4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione is unique due to its specific combination of functional groups and the octyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-octylquinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-4-5-6-7-8-9-10-21-17(19)13-11-15(22-2)16(23-3)12-14(13)20-18(21)24/h11-12H,4-10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAADCYJEPMVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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